5-(7-Hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pseudolaric Acid C involves multiple steps, including Claisen rearrangement and iodoetherification to construct quaternary stereocenters . The synthetic route typically starts from a known ketone and involves a series of reactions to form the distinctive tricyclic core of the compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as Bu3SnH for radical coupling reactions .
Industrial Production Methods: Industrial production of Pseudolaric Acid C is primarily based on the extraction from the root bark of Pseudolarix amabilis . The extraction process involves the use of organic solvents to isolate the compound, followed by purification steps to obtain the pure form of Pseudolaric Acid C .
Chemical Reactions Analysis
Types of Reactions: Pseudolaric Acid C undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions: Common reagents used in the reactions involving Pseudolaric Acid C include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of Pseudolaric Acid C depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives with enhanced antifungal properties, while reduction reactions can produce reduced forms with different biological activities .
Scientific Research Applications
In chemistry, it is used as a model compound for studying diterpenoid synthesis and reactions . In biology and medicine, Pseudolaric Acid C has shown promise as an antifungal agent and is being investigated for its potential anticancer properties . Additionally, it has applications in the pharmaceutical industry as a lead compound for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of Pseudolaric Acid C involves its interaction with specific molecular targets and pathways . It has been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The compound also interacts with various signaling pathways, including the nuclear factor kappa-B (NF-κB) pathway, to exert its biological effects .
Comparison with Similar Compounds
These compounds share similar structural features but differ in their biological activities and chemical properties . Pseudolaric Acid B, for example, is known for its potent antifungal and anticancer activities, while Pseudolaric Acid A has been studied for its anti-angiogenic properties . The uniqueness of Pseudolaric Acid C lies in its specific antifungal activity and its potential as a lead compound for developing new therapeutic agents .
Properties
IUPAC Name |
5-(7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-13(16(22)23)5-4-9-19(2)15-8-11-20(18(25)28-19)10-6-14(17(24)27-3)7-12-21(15,20)26/h4-6,9,15,26H,7-8,10-12H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXVTEUAOTYIME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82601-41-0 | |
Record name | 82601-41-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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